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Compound of Interest

Compound Name: 3-Propylpiperidine hydrochloride

CAS No.: 858443-89-7

Cat. No.: B1375566

Get Quote

Executive Summary
3-Propylpiperidine hydrochloride (CAS: 858443-89-7) is a saturated heterocyclic building

block used primarily as a scaffold in the synthesis of G-protein coupled receptor (GPCR)

ligands and peptide deformylase inhibitors.[1][2][3][4] Structurally, it consists of a piperidine ring

substituted at the meta (3-) position with a propyl chain.

Its significance in drug design lies in its topology: unlike its 2-substituted isomer (Coniine, a

potent neurotoxin) or the symmetric 4-substituted isomer, the 3-propyl motif introduces a chiral

center and a specific vector for lipophilic interaction that breaks molecular symmetry, often

enhancing receptor selectivity.

Structural Characterization & Molecular Weight
Chemical Identity[5]

IUPAC Name: 3-Propylpiperidine hydrochloride[1][2][3][5]

CAS Number: 858443-89-7[1][2][3][4][5][6]
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Empirical Formula (Salt):

Empirical Formula (Free Base):

Molecular Weight Breakdown
Precise gravimetric analysis requires accounting for the stoichiometry of the salt formation.

Component Formula
Calculation ( g/mol
)

Molecular Weight

Free Base
(8 × 12.011) + (17 ×

1.008) + (1 × 14.007)
127.23 g/mol

Counterion 1.008 + 35.45 36.46 g/mol

Total Salt 127.23 + 36.46 163.69 g/mol

Stereochemical Considerations
The introduction of the propyl group at C3 creates a chiral center. Consequently, 3-

propylpiperidine exists as two enantiomers:

(R)-3-propylpiperidine[1]

(S)-3-propylpiperidine[7]

Commercially available material (CAS 858443-89-7) is typically supplied as the racemate

unless specified. In high-affinity ligand design, enantiomeric resolution is often required, as the

spatial projection of the propyl "tail" can drastically alter binding affinity in chiral protein pockets.

Synthetic Pathways & Manufacturing Logic
The synthesis of 3-propylpiperidine hydrochloride typically follows a "Reduction-Salification"

workflow. The most robust pathway involves the catalytic hydrogenation of the aromatic

precursor, 3-propylpyridine.

Synthesis Workflow Diagram
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Figure 1: Synthetic pathway transforming the aromatic pyridine precursor into the saturated

piperidine salt.

Protocol: Catalytic Hydrogenation (Standard)
Precursor: Dissolve 3-propylpyridine (CAS 4673-31-8) in acetic acid or ethanol.

Catalyst: Add Platinum Oxide (

, Adams' catalyst) at 5-10 mol%.

Hydrogenation: Subject the mixture to

gas (3-5 atm) in a Parr shaker for 12-24 hours.

Mechanism: The aromatic ring is fully saturated, converting the planar

system to a chair-conformation

system.

Isolation: Filter the catalyst and concentrate the filtrate to obtain the free base oil.

Salt Formation: Dissolve the oil in diethyl ether and add 4M HCl in dioxane dropwise. The

hydrochloride salt precipitates as a white solid.

Physicochemical Properties & Handling[9]
Physical Data Table
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Property Value / Description

Physical State White to off-white crystalline solid

Solubility
Highly soluble in water, methanol, DMSO;

sparingly soluble in hexanes/ether.

Acidity (pKa) ~11.0 (Conjugate acid of secondary amine)

Hygroscopicity Moderate (Store in desiccator)

Melting Point Typically >200°C (Decomposition)

Critical Safety Distinction: The "Coniine" Risk
Researchers must distinguish 3-propylpiperidine from its isomer 2-propylpiperidine (Coniine).

2-Propylpiperidine (Coniine): A potent neurotoxin (found in Hemlock) that causes respiratory

paralysis.

3-Propylpiperidine: While all piperidines should be handled as irritants, the 3-isomer lacks

the specific lethality profile of Coniine due to the shift in the alkyl chain position, which

prevents it from blocking nicotinic acetylcholine receptors with the same efficacy.

Pharmaceutical Applications (SAR Analysis)
In Structure-Activity Relationship (SAR) studies, 3-propylpiperidine is used to probe the

lipophilic tolerance of a binding pocket.

Scaffold Logic Diagram
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Figure 2: SAR Logic - The 3-position offers a unique vector for substituents that avoids the

steric crowding of the 2-position while breaking the symmetry of the 4-position.

Key Applications
GPCR Ligands: The propyl group provides a hydrophobic anchor that can access sub-

pockets in receptors like Dopamine (

) or Sigma receptors.

Peptide Deformylase Inhibitors: Used as a non-peptidic scaffold to orient functional groups

(like hydroxamic acids) into the active site of metalloenzymes.

Fragment-Based Drug Discovery (FBDD): The low molecular weight (163.69 g/mol ) and

high solubility make it an ideal "fragment" for screening libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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